molecular formula C22H49NO4Si B14545860 N-Methyl-N-[(triethoxysilyl)methyl]tetradecan-1-amine N-oxide CAS No. 62117-48-0

N-Methyl-N-[(triethoxysilyl)methyl]tetradecan-1-amine N-oxide

Cat. No.: B14545860
CAS No.: 62117-48-0
M. Wt: 419.7 g/mol
InChI Key: XUUTWUSTTFWVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-[(triethoxysilyl)methyl]tetradecan-1-amine N-oxide is a specialized compound used in various scientific and industrial applications. It is known for its unique chemical structure, which includes a triethoxysilyl group that enhances its reactivity with inorganic substrates. This compound is often utilized in surface modification, adhesion promotion, and as a coupling agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(triethoxysilyl)methyl]tetradecan-1-amine N-oxide typically involves the reaction of N-methyl-N-[(triethoxysilyl)methyl]amine with tetradecan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is often purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(triethoxysilyl)methyl]tetradecan-1-amine N-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The triethoxysilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various silanes, amines, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-Methyl-N-[(triethoxysilyl)methyl]tetradecan-1-amine N-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent in the synthesis of advanced materials.

    Biology: Employed in surface modification of biomolecules for enhanced reactivity.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of adhesives, sealants, and coatings.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(triethoxysilyl)methyl]tetradecan-1-amine N-oxide involves its interaction with inorganic substrates through the triethoxysilyl group. This interaction enhances the compound’s reactivity and allows it to form strong bonds with various surfaces. The molecular targets include silanol groups on silica surfaces, leading to the formation of stable siloxane bonds.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-(triethoxysilyl)propylamine
  • N-Methyl-3-(triethoxysilyl)propan-1-amine

Uniqueness

N-Methyl-N-[(triethoxysilyl)methyl]tetradecan-1-amine N-oxide is unique due to its longer alkyl chain, which provides enhanced hydrophobicity and better surface coverage compared to similar compounds. This makes it particularly useful in applications requiring strong adhesion and surface modification.

Properties

CAS No.

62117-48-0

Molecular Formula

C22H49NO4Si

Molecular Weight

419.7 g/mol

IUPAC Name

N-methyl-N-(triethoxysilylmethyl)tetradecan-1-amine oxide

InChI

InChI=1S/C22H49NO4Si/c1-6-10-11-12-13-14-15-16-17-18-19-20-21-23(5,24)22-28(25-7-2,26-8-3)27-9-4/h6-22H2,1-5H3

InChI Key

XUUTWUSTTFWVAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C[Si](OCC)(OCC)OCC)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.